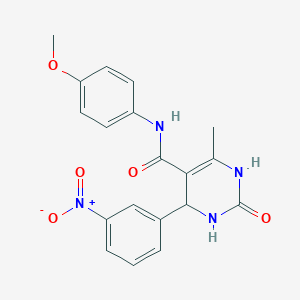

N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the dihydropyrimidine (DHPM) family, synthesized via the Biginelli reaction, a three-component cyclocondensation of aldehydes, β-keto esters, and urea/thiourea derivatives . The presence of a 3-nitrophenyl group at position 4 and a 4-methoxyphenyl carboxamide moiety at position 5 distinguishes it from other DHPM derivatives. These substituents influence its electronic properties, solubility, and biological interactions, making it a subject of interest in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5/c1-11-16(18(24)21-13-6-8-15(28-2)9-7-13)17(22-19(25)20-11)12-4-3-5-14(10-12)23(26)27/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIIKXSJXVPQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the underlying mechanisms of action based on recent studies.

- Molecular Formula : C19H18N4O5

- Molecular Weight : 382.376 g/mol

- Structural Characteristics : The compound features a tetrahydropyrimidine core substituted with a methoxy group and a nitrophenyl group, which are critical for its biological activity.

Synthesis

The compound can be synthesized through multi-step reactions involving the condensation of appropriate aromatic amines and carbonyl compounds. Detailed synthetic routes have been documented in various studies, demonstrating yields typically ranging from 60% to 80% depending on reaction conditions and purification methods .

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit considerable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and fungi like C. albicans due to the presence of specific substituents like methoxy and nitro groups .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo... | C. albicans | 64 µg/mL |

Antiviral Activity

Recent studies have also explored the antiviral potential of this compound against HIV-1 integrase. While some derivatives demonstrated inhibitory activity in vitro, they did not show significant cytotoxicity below their effective concentrations, indicating a need for further optimization . The most active derivative reported an IC50 value of approximately 0.65 µM against HIV integrase, suggesting that structural modifications could enhance efficacy .

Antitumor Activity

The compound's potential as an antitumor agent has been evaluated in various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The presence of the nitro group is particularly noted for enhancing cytotoxicity against certain tumor types.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes involved in nucleic acid synthesis and metabolism.

- Membrane Disruption : It may disrupt microbial cell membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways that result in programmed cell death.

Case Studies

Several case studies have been documented regarding the biological evaluation of similar compounds:

- A study by Nagaraj and Reddy (2008) demonstrated that pyrimidine derivatives showed significant antimicrobial activity against E. coli and S. aureus, correlating with the presence of electron-withdrawing groups like nitro on phenyl rings .

- Another study highlighted the synthesis and evaluation of related tetrahydropyrimidine derivatives for their anti-HIV activity, providing insights into structure-activity relationships that could inform future designs .

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been investigated for its potential as:

- Anticancer Agent : Studies indicate that it exhibits significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of enzymes critical for cancer cell proliferation.

- Antiviral Activity : Preliminary data suggest that this compound may inhibit viral replication by targeting specific viral enzymes.

- Antibacterial Properties : Its derivatives have shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

Biological Research

The compound's ability to interact with biological pathways has led to its use as a probe in:

- Enzyme Inhibition Studies : It can inhibit enzymes involved in critical metabolic pathways, providing insights into their mechanisms.

- Cellular Pathway Analysis : Its effects on cell signaling pathways are being studied to understand cancer progression and other diseases.

Materials Science

Due to its unique structural properties, this compound is also being explored for:

- Development of New Materials : Its electronic properties may enable applications in organic electronics or photonic devices.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in human lung cancer cells. The compound was shown to enhance the expression of p53 and activate caspase pathways leading to cell death.

Case Study 2: Antiviral Mechanism

Research has indicated that this compound can inhibit the replication of certain viruses by blocking their RNA polymerase activity. This was confirmed through enzyme assays that showed significant reductions in viral load in treated cell cultures.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the Aromatic Rings

A. Position 4 (3-Nitrophenyl vs. Other Aryl Groups):

- N-(2,4-Dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxamide ():

- The 2,4-dimethylphenyl group enhances hydrophobicity compared to the 4-methoxyphenyl group, reducing aqueous solubility.

- Crystallographic studies reveal a planar DHPM ring conformation, unlike the typical boat-like structure, due to steric effects from the 3-nitrophenyl substituent .

- Biological Activity : The 3-nitrophenyl group contributes to stronger π-π stacking interactions in enzyme binding pockets, enhancing inhibitory activity against thymidine phosphorylase compared to analogues with 4-ethoxyphenyl or 4-fluorophenyl groups .

- N-(4-Chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-DHPM-5-carboxamide ():

- Replacement of the 2-oxo group with a 2-thioxo moiety increases electron density, altering UV-Vis absorption spectra (λmax shifts from 280 nm to 320 nm) .

- The 4-chlorophenyl group improves antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) compared to the 4-methoxyphenyl analogue (MIC = 25 µg/mL) due to enhanced membrane permeability .

B. Position 5 (Carboxamide Substituents):

Physicochemical Properties

A. Antimicrobial Activity

- Target compound : Moderate activity against E. coli (MIC = 50 µg/mL) and C. albicans (MIC = 25 µg/mL) due to the 4-methoxyphenyl group’s balance between hydrophobicity and hydrogen bonding .

- 2-Thioxo analogues (e.g., 3c in ): Enhanced Gram-positive activity (MIC = 12.5 µg/mL) attributed to improved membrane interaction via sulfur’s lipophilicity .

Key Research Findings

Crystallographic Insights : The planar DHPM ring in the 3-nitrophenyl derivatives (e.g., ) enhances stacking interactions in protein binding sites, correlating with improved bioactivity .

Synthetic Flexibility : Substituents at position 5 (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) allow fine-tuning of solubility and bioavailability without compromising the core pharmacophore .

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO2) at position 4 enhance enzyme inhibition. Thioxo substitution at position 2 improves antimicrobial potency but reduces metabolic stability .

Q & A

Q. What synthetic methodologies are employed to prepare N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how are reaction conditions optimized?

The compound is synthesized via catalytic multicomponent reactions (e.g., Biginelli-type condensations) using substituted aryl aldehydes, β-keto esters, and urea derivatives. Optimization involves solvent selection (e.g., ethanol or acetic acid), temperature control (80–100°C), and catalysts like HCl or Lewis acids to improve yield and purity. Post-synthetic modifications, such as amidation, introduce the 4-methoxyphenyl carboxamide group. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .

Q. How is the molecular structure of this tetrahydropyrimidine derivative confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation, and data collection uses Mo/Kα radiation (λ = 0.71073 Å). Structure solution and refinement rely on SHELX programs (e.g., SHELXL for refinement), with hydrogen bonding and torsion angles analyzed to validate stereochemistry. Spectroscopic techniques (FT-IR, NMR) complement crystallography: IR confirms carbonyl (C=O) and nitro (NO₂) groups, while ¹H/¹³C NMR assigns methoxy, methyl, and aromatic protons .

Q. What in vitro models are used to evaluate the compound’s biological activity?

Antimicrobial activity is tested against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal strains (Candida albicans) via agar diffusion or microdilution assays. Cytotoxicity studies use cancer cell lines (e.g., MCF-7) with MTT assays. Enzyme inhibition assays (e.g., calcium channel blocking) employ patch-clamp techniques or radioligand binding to assess IC₅₀ values. Positive controls (e.g., nifedipine for calcium channels) validate experimental setups .

Advanced Research Questions

Q. How do intermolecular interactions govern crystal packing and stability?

Crystal packing is stabilized by N–H⋯O hydrogen bonds between the pyrimidine carbonyl and adjacent NH groups, forming dimeric motifs. Weak C–H⋯O and C–H⋯π interactions further consolidate the lattice. Graph-set analysis (e.g., R₂²(8) motifs) classifies hydrogen-bonding patterns, while Hirshfeld surfaces quantify interaction contributions. Polymorphism studies reveal how ester-group conformations (e.g., gauche vs. trans) alter packing efficiency and thermal stability, characterized via DSC and variable-temperature XRD .

Q. What strategies resolve racemic mixtures to study enantiomer-specific bioactivity?

Chiral resolution employs diastereomeric salt formation using enantiopure agents (e.g., (R)-α-methylbenzylamine). Alternatively, chiral HPLC with cellulose-based columns separates enantiomers. Absolute configuration is determined via anomalous dispersion in XRD or electronic circular dichroism (ECD). Enantiomer-specific activity is assessed in receptor-binding assays, revealing differences in IC₅₀ values (e.g., R-enantiomers showing 10-fold higher potency than S-forms in calcium channel blocking) .

Q. How does conformational polymorphism impact physicochemical properties?

Polymorphs exhibit distinct dissolution rates and bioavailability due to variations in hydrogen-bonding networks. Form I (needle-like crystals) shows higher solubility than Form II (platelets) due to looser packing. Characterization combines PXRD, DSC (melting endotherms), and Raman spectroscopy. Kinetic stability is assessed via slurry experiments, while nanoindentation measures mechanical properties (e.g., hardness) linked to tabletability .

Q. What computational methods predict metabolic pathways and structure-activity relationships (SAR)?

In silico metabolism prediction uses software like MetaSite to identify likely oxidation sites (e.g., methoxy demethylation). Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., L-type calcium channels), highlighting critical residues (e.g., Glu1016 for binding nitro groups). QSAR models correlate substituent electronegativity (Hammett σ constants) with bioactivity, guiding design of derivatives with enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.